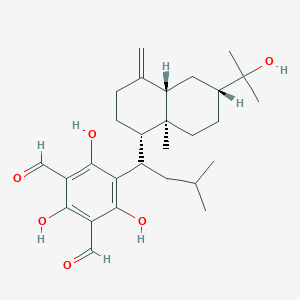![molecular formula C27H25N3O3 B241906 (3E)-3-[5-(furan-2-yl)-1-(2-methylpropanoyl)pyrazolidin-3-ylidene]-6-methyl-4-phenylquinolin-2-one](/img/structure/B241906.png)
(3E)-3-[5-(furan-2-yl)-1-(2-methylpropanoyl)pyrazolidin-3-ylidene]-6-methyl-4-phenylquinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-3-[5-(furan-2-yl)-1-(2-methylpropanoyl)pyrazolidin-3-ylidene]-6-methyl-4-phenylquinolin-2-one is a synthetic compound that is widely used in scientific research. It is a member of the quinoline family of compounds that have been shown to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of (3E)-3-[5-(furan-2-yl)-1-(2-methylpropanoyl)pyrazolidin-3-ylidene]-6-methyl-4-phenylquinolin-2-one is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
(3E)-3-[5-(furan-2-yl)-1-(2-methylpropanoyl)pyrazolidin-3-ylidene]-6-methyl-4-phenylquinolin-2-one has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are mediators of inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to have anti-microbial properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3E)-3-[5-(furan-2-yl)-1-(2-methylpropanoyl)pyrazolidin-3-ylidene]-6-methyl-4-phenylquinolin-2-one in lab experiments is its wide range of biological activities. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a versatile compound for scientific research. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on (3E)-3-[5-(furan-2-yl)-1-(2-methylpropanoyl)pyrazolidin-3-ylidene]-6-methyl-4-phenylquinolin-2-one. One direction is to further investigate its mechanism of action, which may lead to the development of more effective drugs for the treatment of inflammation and cancer. Another direction is to explore its potential as an anti-microbial agent, which may be useful in the development of new antibiotics. Additionally, future research could focus on the development of new synthetic methods for (3E)-3-[5-(furan-2-yl)-1-(2-methylpropanoyl)pyrazolidin-3-ylidene]-6-methyl-4-phenylquinolin-2-one, which could lead to more efficient and cost-effective production methods.
Synthesemethoden
The synthesis of (3E)-3-[5-(furan-2-yl)-1-(2-methylpropanoyl)pyrazolidin-3-ylidene]-6-methyl-4-phenylquinolin-2-one involves the reaction of 2-amino-4-phenylquinoline with 2-methylpropanoyl chloride, followed by the addition of furan-2-carbaldehyde and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. The reaction is catalyzed by triethylamine and the product is purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
(3E)-3-[5-(furan-2-yl)-1-(2-methylpropanoyl)pyrazolidin-3-ylidene]-6-methyl-4-phenylquinolin-2-one has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has been used in a variety of scientific research applications, including cancer research, inflammation research, and drug discovery.
Eigenschaften
Produktname |
(3E)-3-[5-(furan-2-yl)-1-(2-methylpropanoyl)pyrazolidin-3-ylidene]-6-methyl-4-phenylquinolin-2-one |
|---|---|
Molekularformel |
C27H25N3O3 |
Molekulargewicht |
439.5 g/mol |
IUPAC-Name |
(3E)-3-[5-(furan-2-yl)-1-(2-methylpropanoyl)pyrazolidin-3-ylidene]-6-methyl-4-phenylquinolin-2-one |
InChI |
InChI=1S/C27H25N3O3/c1-16(2)27(32)30-22(23-10-7-13-33-23)15-21(29-30)25-24(18-8-5-4-6-9-18)19-14-17(3)11-12-20(19)28-26(25)31/h4-14,16,22,29H,15H2,1-3H3/b25-21+ |
InChI-Schlüssel |
SGEORDIPTVEEBL-NJNXFGOHSA-N |
Isomerische SMILES |
CC1=CC2=C(/C(=C\3/CC(N(N3)C(=O)C(C)C)C4=CC=CO4)/C(=O)N=C2C=C1)C5=CC=CC=C5 |
SMILES |
CC1=CC2=C(C(=C3CC(N(N3)C(=O)C(C)C)C4=CC=CO4)C(=O)N=C2C=C1)C5=CC=CC=C5 |
Kanonische SMILES |
CC1=CC2=C(C(=C3CC(N(N3)C(=O)C(C)C)C4=CC=CO4)C(=O)N=C2C=C1)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(1-Phenylpropyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B241831.png)

![1-(3-chloro-2-methylphenyl)-3-methyl-4-thiophen-2-yl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B241837.png)
![2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B241842.png)
![7-Fluoro-2-(tetrahydro-2-furanylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241847.png)

![9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B241866.png)
![7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241875.png)
![2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241878.png)
![1-(3-Isopropoxyphenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241880.png)

![Methyl 4-[7-methyl-2-(6-methyl-2-pyridyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B241883.png)
![Methyl 4-[2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B241884.png)
![Methyl 4-[7-fluoro-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B241890.png)